molecular formula C₂₅H₂₈D₆Cl₃N₅O₂ B1159648 Nefazodone-d6 Dihydrochloride

Nefazodone-d6 Dihydrochloride

Cat. No.: B1159648
M. Wt: 548.97
Attention: For research use only. Not for human or veterinary use.
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Description

Nefazodone-d6 Dihydrochloride is a deuterated isotopologue of Nefazodone Hydrochloride, a phenylpiperazine antidepressant. The "-d6" designation indicates that six hydrogen atoms in the molecule are replaced with deuterium, a stable isotope of hydrogen. This modification enhances its utility as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), by minimizing interference from non-deuterated analogs in biological matrices .

Nefazodone Hydrochloride (CAS 82752-99-6) is pharmacopeially defined as having a purity of 98.0–102.0%, with stringent specifications for impurities (e.g., Nefazodone Related Compounds A and B), residual solvents, and heavy metals . The deuterated form retains the core structure and pharmacological properties of the parent compound but offers distinct advantages in research settings, particularly in pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C₂₅H₂₈D₆Cl₃N₅O₂

Molecular Weight

548.97

Synonyms

2-[3-[4-(3-Chlorophenyl)-1-piperazinyl]propyl-d6]-5-ethyl-2,4-dihydro-4-(2-phenoxyethyl)-3H-1,2,4-triazol-3-one Dihydrochloride;  BMY 13754-d6 Dihydrochloride;  BMY 13754-1-d6 Dihydrochloride;  Dutonin-d6 Dihydrochloride;  MJ 13754-1-d6 Dihydrochloride; 

Origin of Product

United States

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound CAS Number Molecular Weight Purity (%) Key Applications Analytical Method
This compound Not provided ~506.5 (deuterated) >99 LC-MS internal standard LC-MS/MS
Nefazodone Hydrochloride 82752-99-6 470.41 98.0–102.0 Antidepressant therapy HPLC-UV (250 nm)
Trazodone Hydrochloride 25332-39-2 408.33 ≥98 Antidepressant therapy HPLC-UV/fluorescence
Putrescine Dihydrochloride P7505 161.08 ≥98 Biochemical research Derivatized HPLC
Trientine Dihydrochloride 38260-01-4 219.18 ≥98 Wilson’s disease treatment Titrimetric analysis

Table 2: Impurity Profiles

Compound Major Impurities Specification Limit
Nefazodone Hydrochloride Related Compound A (CAS 133627-17-5) ≤0.2%
Related Compound B (CAS 287980-84-1) ≤0.2%
Trazodone Hydrochloride Trazodone N-Oxide (CAS 55290-66-9) ≤0.1%

Q & A

Q. What statistical approaches are used to validate impurity quantification in this compound batches?

  • Calculation: Apply the formula: \text{% Impurity} = 100 \times \frac{C_S}{C_T} \times \frac{r_U}{r_S}

    Where CSC_S = standard concentration, CTC_T = test sample concentration, and rU/rSr_U/r_S = peak area ratios. Calibrate using triplicate injections to reduce variability .

Q. How does the dihydrochloride form impact pharmacological assays compared to the monohydrochloride form?

  • Considerations: The dihydrochloride salt (2:1 HCl:base ratio) enhances solubility in aqueous buffers, critical for in vitro studies. Adjust pH during dissolution to prevent freebase precipitation. Validate bioequivalence using IR spectroscopy and dissolution profiles .

Q. What strategies optimize HPLC method sensitivity for trace impurity detection in stability studies?

  • Optimization:
    • Column: Use sub-2 µm particles for higher resolution.
    • Detection: Switch to tandem mass spectrometry (LC-MS/MS) for impurities <0.1%.
    • Sample Prep: Pre-concentrate samples via solid-phase extraction (SPE) to enhance signal-to-noise ratios .

Q. How do researchers address batch-to-batch variability in this compound synthesis?

  • Quality Control: Implement process analytical technology (PAT) during synthesis. Monitor intermediates via real-time HPLC and adjust reaction conditions (e.g., pH, temperature) to minimize byproduct formation. Validate using USP reference standards for each batch .

Q. What are the implications of USP monograph revisions (post-2005) on current analytical protocols?

  • Updates: Post-2006 revisions merged impurity stock solutions into a single "Impurities Stock Solution" for efficiency. Ensure compliance by using the Fifth Interim Revision Announcement (official October 2006) for method harmonization .

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